9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine
CAS No.: 1207252-42-3
Cat. No.: VC0036980
Molecular Formula: C27H31N
Molecular Weight: 369.552
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207252-42-3 |
---|---|
Molecular Formula | C27H31N |
Molecular Weight | 369.552 |
IUPAC Name | 9,9-dimethyl-N-(3,4,5-triethylphenyl)fluoren-2-amine |
Standard InChI | InChI=1S/C27H31N/c1-6-18-15-21(16-19(7-2)22(18)8-3)28-20-13-14-24-23-11-9-10-12-25(23)27(4,5)26(24)17-20/h9-17,28H,6-8H2,1-5H3 |
Standard InChI Key | YIVKFVYHXIWRRE-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC(=C1CC)CC)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine is a structurally distinctive organic compound with established identification parameters. The compound's basic chemical identifiers are presented in the following table:
Parameter | Value |
---|---|
CAS Registry Number | 1207252-42-3 |
Molecular Formula | C₂₇H₃₁N |
Molecular Weight | 369.552 g/mol |
IUPAC Name | 9,9-dimethyl-N-(3,4,5-triethylphenyl)fluoren-2-amine |
PubChem Compound ID | 53418540 |
This unique chemical identifier set distinguishes the compound from related fluorene derivatives and establishes its identity in chemical databases and literature.
Structural Characteristics
The molecular architecture of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine features several distinct structural elements that contribute to its chemical behavior and potential applications. The compound consists of a fluorene core with dimethyl substitution at the 9-position, connected to a triethylphenyl group through an amine bridge. This arrangement creates a molecule with interesting electronic distribution and photophysical properties.
The structural representation can be expressed through several notations:
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Standard InChI: InChI=1S/C27H31N/c1-6-18-15-21(16-19(7-2)22(18)8-3)28-20-13-14-24-23-11-9-10-12-25(23)27(4,5)26(24)17-20/h9-17,28H,6-8H2,1-5H3
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Standard InChIKey: YIVKFVYHXIWRRE-UHFFFAOYSA-N
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SMILES Notation: CCC1=CC(=CC(=C1CC)CC)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C
The fluorene moiety contributes rigidity to the structure, while the amine linkage and triethylphenyl groups introduce flexibility and potential for electronic interactions. The dimethyl groups at the 9-position of the fluorene affect the electronic properties and three-dimensional arrangement of the molecule.
Computed Molecular Properties
Advanced computational methods have determined several key properties of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine that influence its behavior in various applications:
Property | Value |
---|---|
XLogP3 | 8.4 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 5 |
Exact Mass | 369.245649993 |
Monoisotopic Mass | 369.245649993 |
Topological Polar Surface Area | 12 Ų |
Heavy Atom Count | 28 |
Complexity | 496 |
Covalently-Bonded Unit Count | 1 |
These computed parameters provide insights into the compound's physical behavior, including its solubility characteristics, potential for intermolecular interactions, and structural flexibility . The relatively high XLogP3 value of 8.4 indicates significant lipophilicity, suggesting limited water solubility but good solubility in organic solvents. The compound's single hydrogen bond donor and acceptor sites indicate limited capacity for hydrogen bonding interactions, which impacts its solvation behavior and potential for molecular recognition.
Research Applications and Developments
Electronic Materials Applications
Research on 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine has primarily focused on its electronic properties and potential applications in organic electronics. The fluorene core, which features a rigid, planar structure with extended π-conjugation, contributes to the compound's electronic character and makes it suitable for applications in electronic materials.
The presence of the amine group creates a donor-acceptor system within the molecule, potentially enabling charge transport properties that are valuable in semiconductor applications. The triethylphenyl substituent modifies the electronic distribution and may enhance solubility in common organic solvents used in device fabrication processes.
Research interest in this compound stems from the broader significance of fluorene derivatives in organic electronics, where they have demonstrated utility as components in light-emitting diodes, field-effect transistors, and photovoltaic cells.
Nonlinear Optical Materials
One of the most promising applications for 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine lies in the field of nonlinear optical materials. The compound's structure suggests potential for significant hyperpolarizability, a critical parameter for applications in photonics and optoelectronics.
The fluorene framework serves as an effective π-bridge that can facilitate intramolecular charge transfer, while the amine group acts as an electron donor. This structural arrangement can lead to asymmetric charge distribution when the molecule interacts with an electromagnetic field, resulting in nonlinear optical responses.
Modifications to the fluorene structure, such as the dimethyl substitution at the 9-position in this compound, can significantly affect the hyperpolarizability of the resulting chromophores. This structural feature makes 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine potentially valuable for applications requiring materials with precise nonlinear optical properties.
Structure-Property Relationships
Understanding the relationship between the molecular structure of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine and its functional properties is essential for its effective application in materials science. The compound exhibits several structural features that influence its behavior:
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The rigid fluorene core provides structural stability and facilitates π-electron delocalization.
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The dimethyl groups at the 9-position prevent aggregation and enhance solubility in organic solvents.
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The amine linkage serves as an electron-donating group and creates a site for potential functionalization.
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The triethylphenyl moiety contributes to solubility and may modify the electronic properties of the system.
These structural elements collectively determine the compound's electronic, optical, and physical properties, making it suitable for specific applications in advanced materials .
Synthesis and Preparation
Purification and Characterization
After synthesis, purification of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine would typically involve chromatographic techniques, recrystallization, or a combination of methods to obtain a pure product. Characterization would employ standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure
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Mass spectrometry to verify the molecular weight (expected at 369.552 g/mol)
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Infrared spectroscopy to identify characteristic functional groups
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Elemental analysis to confirm the empirical formula (C₂₇H₃₁N)
These analytical methods collectively provide comprehensive confirmation of the compound's identity and purity, essential for applications in materials science where impurities can significantly affect performance.
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